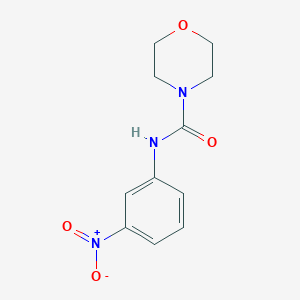

N-(3-nitrophenyl)morpholine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-nitrophenyl)morpholine-4-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by the presence of a morpholine ring attached to a 3-nitrophenyl group and a carboxamide functional group. The unique structure of this compound contributes to its varied chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)morpholine-4-carboxamide typically involves the reaction of 3-nitroaniline with morpholine and a carboxylating agent. One common method includes the following steps:

Nitration: The nitration of aniline to form 3-nitroaniline.

Amidation: The reaction of 3-nitroaniline with morpholine in the presence of a carboxylating agent such as phosgene or triphosgene under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-nitrophenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: 3-aminophenylmorpholine-4-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of N-(3-nitrophenyl)morpholine-4-carboxamide typically involves the reaction of morpholine derivatives with nitro-substituted aromatic compounds. The process can be optimized for high yield and purity, making it suitable for large-scale production. For instance, a one-pot synthesis method has been reported that simplifies the purification processes and reduces production costs .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. In vitro assays demonstrated that certain analogs possess significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma and hepatocellular carcinoma. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against multi-drug resistant bacterial strains. Preliminary results suggest that it exhibits inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This positions it as a potential candidate for developing new antibacterial agents .

Anticoagulant Development

The compound serves as an important intermediate in the synthesis of anticoagulant drugs, particularly those targeting factor Xa in the coagulation cascade. Its derivatives have shown efficacy in preclinical models, suggesting potential therapeutic applications in managing thromboembolic disorders .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been shown to mitigate oxidative stress and inflammation in neuronal cells, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Case Studies

Wirkmechanismus

The mechanism of action of N-(3-nitrophenyl)morpholine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through redox reactions or interactions with cellular proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-nitrophenyl)morpholine-4-carboxamide: Similar structure but with the nitro group at the 4-position.

N-(3-nitrophenyl)piperidine-4-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-(3-nitrophenyl)morpholine-4-carboxamide is unique due to the specific positioning of the nitro group and the presence of the morpholine ring, which may confer distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

N-(3-nitrophenyl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a morpholine ring, a carboxamide functional group, and a nitrophenyl moiety. The presence of the nitro group is crucial as it influences the compound's reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components such as enzymes and receptors, leading to various biological effects. These interactions can modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for anticancer applications.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

- In vitro Studies : The compound has been tested against several cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer). Results indicated significant cytotoxicity with IC50 values ranging from 1.5 µM to 5 µM, demonstrating its potential as an effective anticancer agent .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promising antimicrobial activity:

- Bacterial Inhibition : Studies have reported that the compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 200 µg/mL.

- Mechanism : The antimicrobial action is believed to result from disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by modifications to its structure. Key findings include:

- Nitro Group Positioning : Variations in the position of the nitro group on the phenyl ring significantly affect biological activity. For instance, ortho-substituted derivatives often show enhanced potency compared to meta or para substitutions .

- Morpholine Modifications : Alterations in the morpholine ring can lead to improved solubility and bioavailability, enhancing the compound's therapeutic potential .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in MCF7 cells after 48 hours, indicating strong anticancer effects .

- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, where it inhibited bacterial growth by over 90% at concentrations below 100 µg/mL.

Eigenschaften

IUPAC Name |

N-(3-nitrophenyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(13-4-6-18-7-5-13)12-9-2-1-3-10(8-9)14(16)17/h1-3,8H,4-7H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSMQQFYGBYQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.